4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

Catalog No.
S940919
CAS No.
2167368-32-1
M.F
C8H13BrN2
M. Wt
217.11 g/mol
Availability
In Stock
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4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

CAS Number

2167368-32-1

Product Name

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole

IUPAC Name

4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

InChI

InChI=1S/C8H13BrN2/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5H2,1-2H3,(H,10,11)

InChI Key

MBPQGISNDHBOSH-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)CCCBr

Canonical SMILES

CC1=C(C(=NN1)C)CCCBr

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features a bromopropyl group at position 4 and two methyl groups at positions 3 and 5, contributing to its unique chemical properties. This structure makes it a versatile intermediate in organic synthesis, particularly useful in the development of pharmaceuticals and agrochemicals.

  • Oxidation: This compound can be oxidized to form various derivatives, such as hydroxylated or carboxylated products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
  • Reduction: The bromopropyl group can be reduced to yield other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are prevalent due to the presence of the bromine atom, allowing for the introduction of different nucleophiles .

Major Products Formed

  • Oxidation Products: Hydroxylated or carboxylated derivatives.
  • Reduction Products: Alkyl or alkenyl derivatives.
  • Substitution Products: Azides, iodides, or other substituted pyrazoles.

4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole exhibits significant biological activity, making it relevant in medicinal chemistry. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors, which can lead to various biological effects. The compound's unique structure allows for potential applications in drug discovery, particularly in developing new therapeutic agents .

The synthesis of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole generally begins with 3,5-dimethyl-1H-pyrazole as a starting material. The following steps outline a common synthetic route:

  • Bromination Reaction: The bromopropyl group is introduced through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
  • Purification: The resulting mixture is purified using recrystallization or column chromatography to isolate the desired product.

In industrial settings, continuous flow reactors may be employed to optimize yield and purity through automated monitoring and control of reaction parameters .

The compound finds diverse applications across multiple fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Utilized in research involving biological systems and the development of pharmaceuticals.
  • Industry: Involved in producing agrochemicals, dyes, and other industrial chemicals .

Research on interaction studies involving 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole focuses on its binding affinities with various biological targets. These studies can reveal insights into its potential therapeutic applications and mechanisms of action. For example, docking studies may assess its interactions with specific enzymes or receptors relevant to disease pathways .

Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole: Lacks the bromopropyl group; simpler structure.
  • 4-(3-Chloropropyl)-3,5-dimethyl-1H-pyrazole: Similar structure but contains a chlorine atom instead of bromine.
  • 4-(3-Iodopropyl)-3,5-dimethyl-1H-pyrazole: Contains an iodine atom instead of bromine.

Uniqueness

The presence of the bromopropyl group in 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole imparts distinct chemical reactivity compared to its chloro- and iodo-substituted analogs. This difference enhances its utility in various biological and industrial applications .

Bromination Strategies for Pyrazole Derivatives

The bromination of pyrazole derivatives represents a fundamental transformation in heterocyclic chemistry, with several distinct approaches available for introducing bromine functionality [1]. The most widely employed brominating agent for pyrazole derivatives is N-bromosuccinimide, which has demonstrated exceptional efficiency under various reaction conditions [2] [3]. Microwave-assisted bromination using N-bromosuccinimide has achieved yields ranging from 78% to 91% within minutes of reaction time, representing a significant advancement over traditional thermal methods [2].

Photochemical bromination presents an alternative approach that operates under mild conditions at room temperature [1] [3]. This method utilizes N-bromosuccinimide in chloroform solution, where the nature of products formed depends heavily on photolysis time and the specific N-substituted pyrazole substrate [3]. The photochemical approach offers advantages in selectivity control, though reaction times can be variable depending on the desired degree of bromination [1].

The mechanism of bromination involves electrophilic aromatic substitution at the carbon-4 position of the pyrazole ring [4]. Theoretical studies have demonstrated that the process proceeds through a bromo-substituted intermediate, followed by dehydrobromination to yield the final aromatic product [4]. The electronic properties of substituents on the pyrazole ring significantly influence both the rate and regioselectivity of bromination reactions [5].

Table 1: Bromination Strategies for Pyrazole Derivatives

Brominating AgentReaction ConditionsTemperature (°C)Yield Range (%)Reaction Time
N-BromosuccinimideMicrowave, 78-91% yieldMW heating78-91Minutes
N-BromosuccinimidePhotochemical, CHCl3 solutionRoom temperature84-86Variable photolysis
N-BromobenzamideSafe alternative to NBS60-8075-922-6 hours
Br2/CCl4Traditional methodReflux65-854-8 hours
HBr-H2O2 systemOne-pot, 60°C, CHCl36072-902-3 hours

Alternative brominating systems have emerged to address safety and environmental concerns associated with traditional bromine-based reagents [6]. N-bromobenzamide has been developed as a safer alternative to N-bromosuccinimide, providing efficient dibromination of pyrazole substrates under controlled conditions [6]. The hydrogen bromide-hydrogen peroxide system represents a novel one-pot approach that combines oxidative aromatization with bromination, achieving yields of 72-90% at 60°C in chloroform [7].

Optimization of Alkyl Chain Functionalization

The introduction of alkyl chains, particularly bromopropyl groups, onto pyrazole scaffolds requires careful optimization of reaction conditions to achieve high yields and selectivity [8]. The synthesis of 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole typically employs 3,5-dimethyl-1H-pyrazole as the starting material, which undergoes alkylation with 1,3-dibromopropane under basic conditions [8].

Phase transfer catalysis has emerged as the preferred method for alkyl chain functionalization of pyrazole derivatives [9]. The reaction utilizes potassium carbonate as base, tetrabutylammonium chloride as phase transfer catalyst, and dimethylformamide as solvent [9]. This methodology achieves high N-alkylation selectivity with yields ranging from 85% to 95% [8]. The aqueous sodium hydroxide-organic solvent biphasic system facilitates efficient mass transfer while maintaining mild reaction conditions [9].

Enzymatic alkylation represents a cutting-edge approach for selective N-alkylation of pyrazoles using simple haloalkanes [10]. This method employs engineered enzymes in a cyclic two-enzyme cascade, where a promiscuous enzyme generates non-natural analogs of S-adenosyl-L-methionine from haloalkane precursors [10]. The second engineered enzyme transfers the alkyl group with unprecedented regioselectivity exceeding 99%, achieving methylation, ethylation, and propylation on preparative scale [10].

Table 2: Alkyl Chain Functionalization Optimization

Alkylation MethodReagentsSolvent SystemSelectivityYield (%)
Phase Transfer Catalysis1,3-dibromopropane, K2CO3, TBACDMF/NaOH(aq)High N-alkylation85-95
Enzymatic AlkylationHaloalkanes, engineered enzymesAqueous buffer>99% regioselectivity51-76
Mitsunobu ReactionPPh3, DEAD, alcoholTHFO-alkylation preferred70-85
Direct AlkylationAlkyl halides, baseDMF/DMSOMixed products60-80
Flow ChemistryContinuous flow reactorVariousControlled selectivity80-92

Temperature control plays a critical role in alkylation reactions, with optimal conditions typically ranging from 50°C to 80°C [11]. Lower temperatures result in incomplete conversion, while excessive heating can lead to side reactions and reduced selectivity [5]. The choice of base significantly affects both yield and regioselectivity, with potassium carbonate providing superior results compared to sodium hydroxide or cesium carbonate [12].

Reaction time optimization has revealed that extended reaction periods beyond the optimal range can lead to degradation products and reduced yields [12]. Monitoring reaction progress through thin-layer chromatography or in-line analytical techniques enables precise control of reaction endpoints [13].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole presents unique challenges related to heat management, mass transfer, and process safety [14]. Traditional batch processes suffer from limitations in temperature control and mixing efficiency, particularly when scaling from laboratory to industrial volumes [14].

Continuous flow reactors have emerged as the preferred solution for industrial-scale pyrazole synthesis [15] [16]. These systems offer superior heat transfer characteristics, enabling precise temperature control and safer handling of exothermic reactions [14]. Flow rates of 3.5 milliliters per minute have been successfully employed for pyrazole production, with residence times ranging from 31 to 210 minutes depending on reaction complexity [16] [17].

Table 3: Industrial Scale Production Parameters

ParameterBatch ProcessContinuous FlowOptimization TargetCritical Success Factor
Flow RateN/A3.5 mL/minMinimize wasteTemperature control
Reactor Temperature60-80°C50-140°CEnergy efficiencyHeat management
Residence Time4-8 hours31-210 minReaction completionMass transfer
PressureAtmospheric100 psi BPRSafety controlPressure regulation
Throughput10-50 kg/batch0.82-1.76 g/hScale-up potentialProcess monitoring

The implementation of back-pressure regulators at 100 pounds per square inch has proven essential for maintaining consistent reaction conditions in continuous flow systems [16]. This pressure control prevents solvent evaporation and ensures reproducible reaction outcomes across extended production runs [18].

Automated monitoring and control systems represent critical components of industrial-scale production [8]. These systems continuously monitor reaction parameters including temperature, pressure, flow rates, and product quality, enabling real-time adjustments to maintain optimal conditions [14]. The integration of in-line analytical techniques such as infrared spectroscopy allows for immediate detection of process deviations [13].

Scale-up challenges include maintaining consistent mixing patterns, heat transfer coefficients, and mass transfer rates [15]. The transition from laboratory-scale equipment to industrial reactors requires careful consideration of geometric scaling factors and fluid dynamics [18]. Pilot-plant studies typically bridge this gap, providing valuable data for full-scale implementation [14].

Purification Techniques and Yield Optimization

The purification of 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole requires sophisticated separation techniques due to the presence of structural isomers and reaction byproducts [19]. Column chromatography using silica gel represents the most commonly employed purification method, typically utilizing hexane-ethyl acetate solvent systems [3]. This approach achieves purities of 95% to 99% with recovery yields of 80% to 90% [20].

Recrystallization techniques offer superior purity levels, often exceeding 98.5%, though with slightly reduced recovery yields of 85% to 95% [19] [20]. The selection of appropriate recrystallization solvents is critical, with ethanol and acetone providing optimal results for most pyrazole derivatives [20]. The recrystallization process relies on differential solubility between hot and cold conditions, requiring careful temperature control throughout the crystallization process [20].

Table 4: Purification Techniques and Yield Optimization

Purification MethodTypical ConditionsPurity Achieved (%)Recovery Yield (%)Processing Time
Column ChromatographySilica gel, hexane/EtOAc95-9980-902-4 hours
RecrystallizationEtOH or acetone98-99.585-954-12 hours
Size-Exclusion LCPS/DVB columns99+92-982-3 hours
Acid-Base ExtractionAqueous NaOH/HCl90-9575-851-2 hours
CrystallizationSolvent selection97-9990-956-24 hours

Size-exclusion liquid chromatography has gained prominence for high-purity applications, utilizing polystyrene-divinylbenzene columns with exclusion limits tailored to the molecular weight of target compounds [21]. This technique achieves purities exceeding 99% with recovery yields of 92% to 98%, representing the highest performance among available purification methods [21]. The method offers advantages in solvent consumption and processing time compared to traditional column chromatography [21].

Acid-base extraction procedures exploit the basic nature of the pyrazole nitrogen atoms, enabling selective extraction into aqueous acid solutions followed by neutralization and organic extraction [19]. While this method provides moderate purities of 90% to 95%, it offers rapid processing times of 1 to 2 hours and is particularly suitable for large-scale operations [19].

Process optimization for purification techniques focuses on maximizing both purity and recovery yield while minimizing processing time and solvent consumption [20]. The development of hybrid purification strategies combining multiple techniques has shown promise for achieving superior overall performance [21]. Sequential application of acid-base extraction followed by recrystallization can achieve purities exceeding 99% with acceptable recovery yields [19].

The thermodynamic characterization of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole reveals distinctive thermal properties that reflect its molecular structure and intermolecular interactions. The compound, with molecular formula C₈H₁₃BrN₂ and molecular weight 217.11 g/mol, exhibits predicted thermodynamic parameters that align with typical pyrazole derivative behavior [2].

Boiling Point Analysis

Computational predictions indicate a boiling point of 317.2±37.0°C for 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole . This elevated boiling point can be attributed to several structural factors. The presence of the bromopropyl substituent significantly increases the molecular weight compared to the parent 3,5-dimethyl-1H-pyrazole (boiling point 186-188°C) [4], contributing approximately 131°C to the boiling point elevation. The bromine atom, being highly electronegative and polarizable, enhances intermolecular van der Waals interactions, while the extended propyl chain increases the molecular surface area available for these interactions [5].

Melting Point Considerations

While experimental melting point data for 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole are not available in the current literature, comparative analysis with structurally related compounds provides insight into expected thermal behavior. The closely related 4-bromo-3,5-dimethyl-1H-pyrazole exhibits a melting point range of 117-124°C [6] [7] [8], while 3-bromo-5-methyl-1H-pyrazole shows a higher melting point of 138-139°C [9]. The introduction of the flexible propyl chain in 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole would likely result in a lower melting point compared to the rigid bromo-substituted analogs due to reduced crystal packing efficiency [5].

Density Predictions

The predicted density of 1.391±0.06 g/cm³ reflects the molecular composition and packing characteristics . This value is intermediate between the higher density of 3-bromo-5-methyl-1H-pyrazole (1.723 g/cm³) [9] and typical organic compounds, indicating efficient molecular packing despite the presence of the flexible alkyl chain. The bromine atom contributes significantly to the overall density due to its high atomic mass.

Solubility Characteristics in Organic Solvents

The solubility profile of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole demonstrates complex behavior influenced by the dual nature of its molecular structure, containing both polar pyrazole functionality and lipophilic alkyl bromide substituents [5] [10]. Understanding these solubility characteristics is crucial for practical applications in synthetic chemistry and potential pharmaceutical development.

Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) represents the optimal solvent choice for 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, offering excellent solubility characteristics [5] [10]. The compound's affinity for DMSO stems from the ability of the polar aprotic solvent to interact effectively with the pyrazole ring system through dipole-dipole interactions while accommodating the hydrophobic propyl bromide chain. Recent studies on trisubstituted pyrazole derivatives in DMSO have demonstrated strong solute-solvent interactions, with excess molar volume studies revealing favorable thermodynamic mixing behavior [10] [11].

Other polar aprotic solvents such as acetone and nitromethane also provide good solubility, with nitromethane showing particularly strong interactions with pyrazole derivatives according to density-viscosity correlation studies [10] [11]. These solvents can effectively solvate both the polar and nonpolar regions of the molecule through complementary interaction mechanisms.

Protic Solvents

Alcoholic solvents, particularly methanol and ethanol, demonstrate good solubility for 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole due to hydrogen bonding capabilities between the solvent hydroxyl groups and the pyrazole nitrogen atoms [5] [12]. The compound's hydrogen bonding potential arises from the NH group in the pyrazole ring, which can act as both donor and acceptor in appropriate solvent systems [13] [4]. However, the presence of the lipophilic bromopropyl substituent may limit solubility in short-chain alcohols compared to more polar pyrazole derivatives.

Halogenated Solvents

Dichloromethane and related halogenated solvents provide good solubility for the compound, primarily through van der Waals interactions with the organic substituents [5]. The bromopropyl group shows particular affinity for halogenated solvents due to halogen-halogen interactions and similar polarity characteristics. These solvents are commonly employed in extraction and purification procedures for brominated pyrazole derivatives.

Aqueous Solubility Limitations

Water solubility remains limited due to the predominance of hydrophobic substituents in the molecular structure [5] [12]. The bromopropyl group and methyl substituents significantly reduce aqueous solubility compared to unsubstituted pyrazole derivatives. This hydrophobic character results from the extended alkyl chain and the presence of bromine, which disrupts hydrogen bonding networks with water molecules [7] [5].

pH-Dependent Stability and Degradation Pathways

The stability profile of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole across different pH conditions reflects the inherent chemical robustness of the pyrazole ring system combined with the specific reactivity patterns introduced by the bromopropyl substituent [14] [15] [4]. Understanding these stability characteristics is essential for storage, handling, and synthetic applications of the compound.

Acidic Conditions

Under acidic conditions, 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole demonstrates reasonable stability due to the electron-deficient nature of the pyrazole ring system [4]. The compound can undergo protonation at the pyridine-like nitrogen (N2 position) to form pyrazolium cations, which are generally stable under moderately acidic conditions [15] [4]. The pKa values of related pyrazole derivatives typically range from 1.8 to 2.5, indicating that significant protonation occurs only under strongly acidic conditions [16] [4].

However, prolonged exposure to strong acids may lead to electrophilic substitution reactions, preferentially at the C3 position rather than C4, due to the electronic distribution in the protonated species [4]. The bromopropyl substituent at the C4 position provides some protection against electrophilic attack at this site, making the compound relatively stable under typical laboratory acidic conditions.

Basic Conditions

The behavior under basic conditions requires careful consideration due to the potential for multiple degradation pathways [15] [4]. The NH group in the pyrazole ring can undergo deprotonation in the presence of strong bases, forming pyrazolate anions that exhibit altered reactivity patterns [4]. While the pyrazole ring itself is resistant to nucleophilic attack, the bromopropyl substituent becomes highly susceptible to nucleophilic substitution reactions under basic conditions.

The primary degradation pathway under basic conditions involves nucleophilic displacement of the bromide from the propyl chain [15]. This reaction can proceed via SN2 mechanism due to the primary nature of the carbon bearing the bromine atom, leading to the formation of various substituted derivatives depending on the nucleophiles present in solution. Common nucleophiles such as hydroxide, alkoxide, or amine groups can readily displace the bromide, resulting in corresponding alcohol, ether, or amine derivatives.

Thermal Degradation Pathways

Thermal stability studies reveal that 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole exhibits moderate to high thermal stability characteristic of substituted pyrazole derivatives [5] [15]. The compound remains stable under normal handling and storage conditions, with significant decomposition occurring only at elevated temperatures approaching the predicted boiling point.

The primary thermal degradation pathway involves elimination reactions of the bromopropyl side chain, potentially leading to the formation of alkene derivatives and hydrogen bromide [15]. Secondary degradation may involve oxidation of the methyl substituents to carboxylic acid derivatives under oxidative conditions, although the pyrazole ring itself remains resistant to oxidative degradation under most conditions [4].

Photochemical Stability

Limited data suggests that pyrazole derivatives generally exhibit good photochemical stability under normal laboratory lighting conditions [15]. However, the presence of the bromopropyl substituent may introduce some photosensitivity due to the potential for carbon-bromine bond homolysis under UV irradiation. Proper storage in amber containers and protection from direct sunlight are recommended to maintain compound integrity.

Surface Properties and Crystallinity Analysis

The surface properties and crystalline characteristics of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole provide insight into its solid-state behavior, intermolecular interactions, and potential polymorphic behavior [17] [18] [19] [20]. These properties are fundamental to understanding the compound's physical handling characteristics and stability in solid formulations.

Molecular Packing and Crystal Structure Predictions

Based on structural analyses of related pyrazole derivatives, 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole is expected to exhibit complex crystal packing arrangements influenced by multiple intermolecular interaction types [17] [19] [20]. The pyrazole ring system typically adopts planar conformations with minimal deviation from coplanarity, as observed in similar derivatives where root-mean-square deviations rarely exceed 0.05 Å [21].

The crystal packing is likely dominated by N-H···N hydrogen bonding between adjacent pyrazole molecules, a characteristic feature of pyrazole derivatives [18] [20] [13]. These hydrogen bonds can form various supramolecular motifs, including dimeric, trimeric, or chain-like assemblies, depending on the steric influence of the substituents [13] [22]. The bromopropyl substituent introduces additional complexity through potential halogen bonding interactions and van der Waals contacts with neighboring molecules.

Dihedral angles between the pyrazole ring and attached substituents typically range from 4° to 90°, depending on crystal packing constraints and intermolecular interactions [21]. The flexible nature of the propyl chain allows for conformational adaptation to optimize crystal packing efficiency, potentially resulting in multiple crystalline polymorphs with different chain conformations.

Hirshfeld Surface Analysis Considerations

Computational studies on related pyrazole derivatives using Hirshfeld surface analysis reveal that intermolecular contacts in pyrazole crystals are dominated by H···H, N···H, and O···H interactions, which collectively account for approximately 70% of the surface area in typical pyrazole compounds [20] [23] [24]. For 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole, additional Br···H and C···H contacts from the bromopropyl substituent are expected to contribute significantly to the overall intermolecular interaction network.

The presence of the bromine atom introduces potential halogen bonding capabilities, which can influence crystal packing and surface properties [17] [25]. Halogen bonding interactions, while generally weaker than hydrogen bonds, can provide directional stabilization in crystal structures and affect properties such as melting point and solubility behavior.

Surface Energy and Crystallization Behavior

The surface properties of 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole are influenced by the amphiphilic nature of the molecule, with the polar pyrazole head group and the lipophilic bromopropyl tail creating distinct surface domains [5]. This molecular structure may result in oriented crystallization behavior where molecules align to minimize surface energy through favorable intermolecular interactions.

Crystallization from different solvent systems is likely to produce varying crystal morphologies due to solvent-dependent nucleation and growth processes [26] [27]. Polar solvents such as alcohols or DMSO may promote hydrogen bonding network formation during crystallization, while less polar solvents may favor van der Waals interactions and different packing arrangements.

Polymorphism Potential

The structural complexity introduced by the flexible bromopropyl chain creates potential for polymorphic behavior in 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole [20]. Different crystal forms may arise from varying conformations of the propyl chain or alternative hydrogen bonding patterns in the crystal lattice. Such polymorphism could result in different physical properties, including solubility, stability, and dissolution rates, which are critical considerations for practical applications.

The compound may crystallize in various space groups, with orthorhombic, monoclinic, and triclinic systems being commonly observed for substituted pyrazole derivatives [17] [19] [13]. The specific space group and unit cell parameters will depend on the particular combination of intermolecular interactions that stabilize the crystal structure.

Thermal Analysis and Phase Transitions

Differential scanning calorimetry studies of related brominated pyrazole derivatives indicate that these compounds typically exhibit well-defined melting transitions with minimal thermal events prior to melting [5] [27]. The presence of the flexible bromopropyl chain may introduce additional thermal events related to chain mobility or conformational changes below the melting point.

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Dates

Last modified: 08-16-2023

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